molecular formula C10H13BrO3 B15081759 2-(2-Bromoethoxy)-1,3-dimethoxybenzene CAS No. 59825-50-2

2-(2-Bromoethoxy)-1,3-dimethoxybenzene

Cat. No.: B15081759
CAS No.: 59825-50-2
M. Wt: 261.11 g/mol
InChI Key: ROCQBXNHIFPJMQ-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups and a bromoethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 2-bromoethanol in the presence of a base. The reaction proceeds via a Williamson ether synthesis mechanism, where the base deprotonates the hydroxyl group of 2-bromoethanol, forming an alkoxide. This alkoxide then attacks the electrophilic carbon of the 1,3-dimethoxybenzene, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming 2-ethoxy-1,3-dimethoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives of the original compound.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is 2-ethoxy-1,3-dimethoxybenzene.

Scientific Research Applications

2-(2-Bromoethoxy)-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.

    Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,3-dimethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the bromo group with the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar bromoethoxy group but is part of a tetrahydropyran ring.

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the aromatic benzene ring.

    2-Bromoethyl methyl ether: This compound has a bromoethoxy group but is simpler in structure.

Uniqueness

2-(2-Bromoethoxy)-1,3-dimethoxybenzene is unique due to the presence of both methoxy and bromoethoxy groups on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic applications .

Properties

CAS No.

59825-50-2

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

2-(2-bromoethoxy)-1,3-dimethoxybenzene

InChI

InChI=1S/C10H13BrO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3

InChI Key

ROCQBXNHIFPJMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCBr

Origin of Product

United States

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